N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide
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Overview
Description
Chemical Reactions Analysis
The compound “(3r,5r,7r)-N-(1-(benzofuran-2-yl)propan-2-yl)adamantane-1-carboxamide” has been involved in various chemical reactions, leading to the synthesis of bioisosteres with improved physicochemical properties and metabolic stability.Scientific Research Applications
Synthesis and Cytotoxic Activity
An efficient method for synthesizing 1-(trifluoromethylsulfonamido)propan-2-yl benzoates, closely related to N-(1-(benzofuran-2-yl)propan-2-yl)-3,3,3-trifluoropropane-1-sulfonamide, has been developed. This synthesis utilizes heteronuclear single quantum coherence spectroscopy (HSQC), heteronuclear multiple bond correlation (HMBC), and NMR experiments. These trifluoromethyl sulfonamides have been evaluated for cytotoxic activity against six cancer cell lines, showing significant effects in certain cases (Gómez-García et al., 2017).
Antimicrobial Activity
Compounds structurally similar to N-(1-(benzofuran-2-yl)propan-2-yl)-3,3,3-trifluoropropane-1-sulfonamide, specifically N-pyridinium, quinolinium, and isoquinolinium sulfonates, have been synthesized and evaluated for antimicrobial and antifungal activities. Some of these compounds demonstrated high activity against Gram-positive and Gram-negative bacteria and tested fungi (Fadda et al., 2016).
Catalysis and Synthesis
The compound's class has been used in catalytic processes, particularly in the synthesis of complex molecules. For example, cyclofunctionalization of unsaturated alcohols, phenols, acids, and sulfonamides using similar compounds has been reported. This process results in α-phenylsulfanylmethyl cyclic ethers, lactones, and sulfonamides, respectively (Crich et al., 2004).
Environmental Benign Synthesis
An environmentally benign method for direct coupling of sulfonamides and alcohols has been developed, using nanostructured catalysts. This represents a significant advancement in the synthesis of sulfonamide derivatives, a category to which N-(1-(benzofuran-2-yl)propan-2-yl)-3,3,3-trifluoropropane-1-sulfonamide belongs (Shi et al., 2009).
Future Directions
Benzofuran compounds have attracted significant attention from chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds . Recent discoveries have highlighted benzofuran derivatives’ potential in developing novel therapeutic drugs for diseases like hepatitis C and as scaffolds for anticancer agents. This suggests promising directions for future studies in exploring benzofuran-based compounds for treating various diseases.
Mechanism of Action
Target of Action
Related compounds have been shown to interact with monoamine transporters and 5-ht receptors .
Mode of Action
It is known that similar compounds potentiate catecholaminergic and serotonergic activity in the brain . This suggests that N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide may interact with its targets to modulate neurotransmitter levels, leading to changes in neuronal signaling.
Biochemical Pathways
Related compounds have been shown to influence major signaling pathways such as mapk and akt/mtor, as well as cell cycle regulation .
Result of Action
The compound exhibits promising cytotoxic properties against various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer. This suggests that the compound’s action at the molecular and cellular level may involve disruption of cell growth and proliferation.
Biochemical Analysis
Biochemical Properties
It is known that benzofuran derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,3,3-trifluoropropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO3S/c1-10(18-22(19,20)7-6-14(15,16)17)8-12-9-11-4-2-3-5-13(11)21-12/h2-5,9-10,18H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKDUYKIWBIJCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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